1-benzyl-3,5-dibromo-1H-1,2,4-triazole
Overview
Description
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole is a chemical compound with the molecular formula C₉H₇Br₂N₃. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields . This compound is characterized by the presence of two bromine atoms at positions 3 and 5 of the triazole ring and a benzyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the bromination of 1-benzyl-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or under mild heating conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-benzyl-3,5-diamino-1H-1,2,4-triazole using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Scientific Research Applications
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play crucial roles in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors and disrupt signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole
- 1-Benzyl-3,5-diiodo-1H-1,2,4-triazole
- 1-Benzyl-3,5-difluoro-1H-1,2,4-triazole
Uniqueness: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole is unique due to the presence of bromine atoms, which impart distinct reactivity and biological properties compared to its chloro, iodo, and fluoro analogs . The bromine atoms enhance its ability to participate in substitution and reduction reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-benzyl-3,5-dibromo-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSNCHAOAYRKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363062 | |
Record name | 1-benzyl-3,5-dibromo-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106724-85-0 | |
Record name | 3,5-Dibromo-1-(phenylmethyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106724-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzyl-3,5-dibromo-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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